4,4,5,5,6,6,6-Heptafluoro-2-iodohexane
Overview
Description
“4,4,5,5,6,6,6-Heptafluoro-2-iodo-1-hexanol” is a chemical compound with the molecular formula C6H6F7IO . It has an average mass of 354.004 Da and a monoisotopic mass of 353.935150 Da . This compound is also known by other names such as “1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-” and "4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol" .
Molecular Structure Analysis
The molecular structure of “4,4,5,5,6,6,6-Heptafluoro-2-iodo-1-hexanol” consists of carbon ©, hydrogen (H), fluorine (F), iodine (I), and oxygen (O) atoms . The structure is complex due to the presence of multiple fluorine atoms and an iodine atom .Physical And Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3, a boiling point of 165.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 46.8±6.0 kJ/mol and a flash point of 53.7±27.3 °C . The compound has a molar refractivity of 45.4±0.3 cm3 and a molar volume of 182.6±3.0 cm3 .Scientific Research Applications
1. Luminescent Properties of Neutral Tris-Complexes
- Application Summary: This compound is used in the synthesis of neutral tris-complexes of Eu3+ and Sm3+ . These complexes have interesting luminescent properties, which makes them useful in various applications, including the development of new materials for optoelectronics and photonics .
- Methods of Application: The reaction of 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione (HPyrC3F7) with freshly precipitated hydrated europium (ɪɪɪ) and samarium (ɪɪɪ) hydroxides in EtOH afforded crystalline complexes of the composition [Ln(PyrC3F7)3(EtOH)2] .
- Results or Outcomes: The structure and composition of the complexes were characterized by physicochemical methods, including single-crystal X-ray diffraction . The luminescent properties of these compounds in the crystalline state and in solutions were studied in detail .
2. Synthesis of Complex GdL3[O(H)Et]2
- Application Summary: This compound is used in the synthesis of complex GdL3[O(H)Et]2 . This complex has potential applications in various fields due to its unique properties .
- Methods of Application: The reaction of Gd(NO3)3·6H2O with 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)-1,3-hexanedione in aqueous ethanol solution in the presence of NaOH at ambient temperature gives rise to complex GdL3[O(H)Et]2 .
- Results or Outcomes: The prepared complex was characterized by X-ray crystallography . Its luminescent properties were also studied .
properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-5-iodohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F7I/c1-3(14)2-4(7,8)5(9,10)6(11,12)13/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSGRNICLMHCBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(F)(F)F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F7I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,6-Heptafluoro-2-iodohexane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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